molecular formula C12H13ClN4 B8307594 (7-Chloro-quinazolin-2-yl)-pyrrolidin-3-yl-amine

(7-Chloro-quinazolin-2-yl)-pyrrolidin-3-yl-amine

Cat. No. B8307594
M. Wt: 248.71 g/mol
InChI Key: UQJRABFQXGMOBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897627B2

Procedure details

In analogy to the procedure described for the synthesis of (6-Chloro-benzooxazol-2-yl)-pyrrolidin-3-yl-amine; hydrochloride (example 1, step 1) the title compound was prepared from 2,7-dichloro-quinazoline (Synthesis 1978, 5, 379-82) and 3-Amino-pyrrolidine-1-carboxylic acid tert-butyl ester (commercially available) and subsequent cleavage of the tert-butyl oxy carbonyl protecting group under acidic conditions. (MH+) 249.1.
Name
(6-Chloro-benzooxazol-2-yl)-pyrrolidin-3-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tert-butyl oxy carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC2N=C([NH:9][CH:10]3[CH2:14][CH2:13][NH:12][CH2:11]3)OC=2C=1.Cl.Cl[C:19]1[N:28]=[CH:27][C:26]2[C:21](=[CH:22][C:23]([Cl:29])=[CH:24][CH:25]=2)[N:20]=1.C(OC(N1CCC(N)C1)=O)(C)(C)C>>[Cl:29][C:23]1[CH:22]=[C:21]2[C:26]([CH:27]=[N:28][C:19]([NH:9][CH:10]3[CH2:14][CH2:13][NH:12][CH2:11]3)=[N:20]2)=[CH:25][CH:24]=1

Inputs

Step One
Name
(6-Chloro-benzooxazol-2-yl)-pyrrolidin-3-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N=C(O2)NC2CNCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)N
Name
tert-butyl oxy carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=NC(=NC2=C1)NC1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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